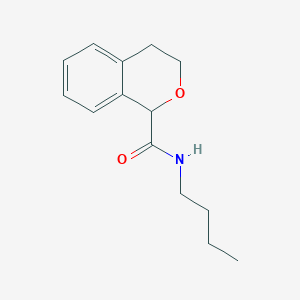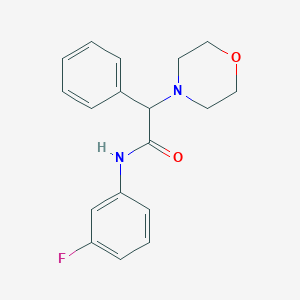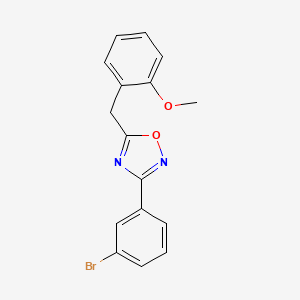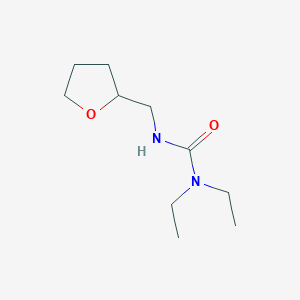
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, also known as PTB, is a synthetic compound that has been studied for its potential use in scientific research. PTB belongs to the class of compounds known as thiadiazoles, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response.
Biochemical and Physiological Effects
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in cancer cells. Studies have shown that 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the activity of various enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment for cancer. However, one limitation of using 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate the mechanism of action of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide and its effects on various signaling pathways involved in cancer cell growth and survival. Another direction is to explore the potential use of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in animal models and clinical trials.
Wissenschaftliche Forschungsanwendungen
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential use in scientific research, specifically in the field of cancer research. Studies have shown that 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
4-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-5-13-18-19-15(22-13)17-14(21)10-6-8-11(9-7-10)16-12(20)4-2/h6-9H,3-5H2,1-2H3,(H,16,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCSYUZKYDOJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4235632.png)
![2-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenoxy)acetamide](/img/structure/B4235640.png)


![ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate](/img/structure/B4235682.png)

![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4235701.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4235711.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4235718.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)

